Rubone

Descripción general

Descripción

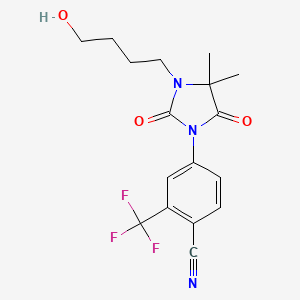

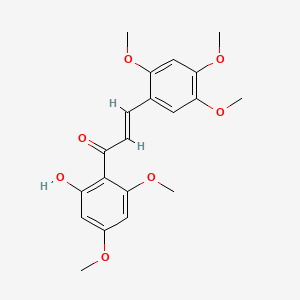

Rubone is a member of chalcones . It has the molecular formula C20H22O7 and a molecular weight of 374.4 g/mol . It is also known by other names such as 2’-HYDROXY-2,4,4’,5,6’-PENTAMETHOXYCHALCONE and (E)-1- (2-hydroxy-4,6-dimethoxyphenyl)-3- (2,4,5-trimethoxyphenyl)prop-2-en-1-one .

Molecular Structure Analysis

Rubone has a complex molecular structure. Its IUPAC name is (E)-1- (2-hydroxy-4,6-dimethoxyphenyl)-3- (2,4,5-trimethoxyphenyl)prop-2-en-1-one . The InChI representation of Rubone isInChI=1S/C20H22O7/c1-23-13-9-15 (22)20 (19 (10-13)27-5)14 (21)7-6-12-8-17 (25-3)18 (26-4)11-16 (12)24-2/h6-11,22H,1-5H3/b7-6+ . Physical And Chemical Properties Analysis

Rubone has a molecular weight of 374.4 g/mol . Its exact mass is 374.13655304 g/mol and its monoisotopic mass is also 374.13655304 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 8 .Aplicaciones Científicas De Investigación

Rubone: A Comprehensive Analysis of Scientific Research Applications

Cancer Therapy Modulation: Rubone is identified as a miR34a modulator, which means it plays a role in gene therapy for cancer treatment. Specifically, it restores miR34a in hepatocellular carcinoma cells, which can be crucial for patients with wild-type or mutated p53 .

Hepatocellular Carcinoma Treatment: In the context of liver cancer, Rubone has shown the ability to potently inhibit the growth of hepatocellular carcinoma in a mouse xenograft model, demonstrating its potential as a therapeutic agent .

Combination Therapy: Research indicates that Rubone can be used in combination with other drugs, such as paclitaxel, to enhance the treatment efficacy against tumor cell proliferation .

Gene Expression Influence: Rubone has been observed to significantly reverse the expression of certain genes like E-cadherin, cyclin D1, and SIRT1, which are involved in tumor growth and suppression .

Non-Tumorigenic Cell Safety: An important aspect of Rubone’s application is its selective action; it does not affect the growth of non-tumorigenic human hepatocytes, indicating a level of safety for normal cells .

Mecanismo De Acción

Target of Action

Rubone is a small molecule that specifically targets and modulates the expression of miR-34a , a microRNA that functions as a tumor suppressor . This microRNA is often downregulated or silenced in various human cancers, including hepatocellular carcinoma (HCC) and prostate cancer .

Mode of Action

Rubone interacts with its target, miR-34a, by upregulating its expression . This upregulation leads to a decrease in the expression of miR-34a’s downstream target genes, such as cyclin D1 and Bcl-2 . The compound also enhances the occupancy of p53 on the miR-34a promoter .

Biochemical Pathways

The primary biochemical pathway affected by Rubone is the miR-34a pathway . By upregulating miR-34a, Rubone influences the expression of several downstream target genes, including cyclin D1, Bcl-2, SIRT1, and E-cadherin . These genes are involved in cell cycle regulation, apoptosis, and cell adhesion, among other processes. Therefore, the modulation of miR-34a by Rubone can have significant downstream effects on these cellular processes.

Pharmacokinetics

It is known that rubone can be effectively delivered to cells via micelles, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Rubone’s action primarily involve the inhibition of tumor growth. By upregulating miR-34a and downregulating its target genes, Rubone inhibits the growth of cancer cells, including cancer stem-like cells . In mouse xenograft models of HCC, Rubone has been shown to dramatically inhibit tumor growth, exhibiting stronger anti-HCC activity than sorafenib, both in vitro and in vivo .

Propiedades

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQVGQULWFQTM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421457 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubone | |

CAS RN |

73694-15-2 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Rubone in cancer cells?

A1: Rubone acts as a small-molecule modulator of microRNA-34a (miR-34a), a tumor suppressor gene often downregulated in various cancers [, , ]. Rubone specifically upregulates miR-34a expression in cancer cells, even in the presence of wild-type or mutated p53, but not in cells with p53 deletions [, ]. This upregulation of miR-34a subsequently leads to the downregulation of its target genes, such as cyclin D1, Bcl-2, and SIRT1, ultimately inhibiting cancer cell growth, migration, and inducing apoptosis [, , ].

Q2: How effective is Rubone in overcoming chemoresistance in cancer treatment?

A2: Research suggests that Rubone can effectively reverse chemoresistance, particularly in paclitaxel-resistant prostate cancer cells [, ]. This effect is attributed to Rubone's ability to restore miR-34a expression, which is often downregulated in chemoresistant cancers. Studies have demonstrated that combining Rubone with paclitaxel significantly enhances the efficacy of paclitaxel in both in vitro and in vivo models of chemoresistant prostate cancer [, ].

Q3: What are the challenges associated with using Rubone as a therapeutic agent, and how are researchers addressing them?

A3: One of the main challenges with Rubone is its low aqueous solubility, which can hinder its effective delivery in vivo []. To overcome this, researchers are exploring nanoparticle-based drug delivery systems. For instance, studies have shown promising results using carboxymethyl dextran-stabilized polyethylenimine-poly(epsilon-caprolactone) nanoparticles to encapsulate and deliver Rubone effectively to HCC cells, both in vitro and in vivo []. This approach improves Rubone's solubility, enhances its delivery to tumor tissues, and minimizes potential toxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)

![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)

![Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-](/img/structure/B1680187.png)